3-(Trimethoxysilyl)propyl methacrylate

Catalog No.
S590413
CAS No.
2530-85-0
M.F
C10H20O5Si
M. Wt
248.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trimethoxysilyl)propyl methacrylate

CAS Number

2530-85-0

Product Name

3-(Trimethoxysilyl)propyl methacrylate

IUPAC Name

3-trimethoxysilylpropyl 2-methylprop-2-enoate

Molecular Formula

C10H20O5Si

Molecular Weight

248.35 g/mol

InChI

InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3

InChI Key

XDLMVUHYZWKMMD-UHFFFAOYSA-N

SMILES

Array

solubility

Sol in acetone, benzene, ether, methanol, and hydrocarbons.

Synonyms

3-methacryloyloxypropyl-trimethoxysilane, gamma-MAPS, gamma-methacryloxypropyltrimethoxysilane, gamma-MPTS, Kerr Ceramic Primer, KH 570, KH-570, MAOPTMS, methacryloxypropyltrimethoxysilane, Silanit, Silicoup adhesion primer, Silicoup silane coupling agents, Siliseal

Canonical SMILES

CC(=C)C(=O)OCCC[Si](OC)(OC)OC

The exact mass of the compound 3-(Trimethoxysilyl)propyl methacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acetone, benzene, ether, methanol, and hydrocarbons.in water, 5.5x10+3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93591. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA, CAS 2530-85-0) is a bifunctional organosilane coupling agent engineered to bridge inorganic substrates with organic polymer matrices. The molecule features a highly reactive methacrylate double bond that readily participates in free-radical polymerization, alongside a moisture-sensitive trimethoxysilyl group that undergoes rapid hydrolysis and condensation to form stable siloxane networks. In industrial procurement, TMSPMA is primarily sourced as a critical adhesion promoter, surface modifier, and crosslinking comonomer for advanced composites, moisture-curable latexes, and UV-cured coatings. Its dual reactivity allows it to seamlessly integrate into acrylic, styrenic, and unsaturated polyester workflows, making it a foundational material for enhancing the mechanical and thermal performance of organic-inorganic hybrid systems.

Substituting TMSPMA with closely related silanes often leads to severe processing bottlenecks or material failure. Replacing it with a triethoxy analog (TESPMA) slows down the hydrolysis kinetics, requiring extended induction times or aggressive pH adjustments that can destabilize sensitive formulations [1]. Conversely, attempting to reduce costs by substituting TMSPMA with a vinyl-functional silane (such as vinyltrimethoxysilane) in free-radical polymerizations results in extremely poor monomer incorporation; the vinyl group exhibits reactivity ratios orders of magnitude lower than acrylates, leading to compositional drift and high residual monomer content[2]. Furthermore, using a non-reactive alkyl silane completely severs the covalent bridge between the filler and the polymer matrix, negating mechanical reinforcement and resulting in interfacial delamination under stress.

Accelerated Hydrolysis Kinetics for High-Throughput Sol-Gel Processing

In surface treatment and sol-gel applications, the activation rate of the silane coupling agent dictates batch processing times. TMSPMA utilizes trimethoxy leaving groups, which are significantly more reactive toward water than the ethoxy groups found in 3-(Triethoxysilyl)propyl methacrylate (TESPMA). Kinetic studies confirm that partially hydrolyzed trimethoxysilyl species exhibit greater water solubility, and their overall hydrolysis rate is several orders of magnitude faster than that of triethoxysilyl groups under comparable conditions [1]. This rapid conversion to reactive silanetriols minimizes the required induction period, allowing for immediate application to inorganic substrates and preventing manufacturing bottlenecks.

Evidence DimensionHydrolysis rate and aqueous activation time
Target Compound DataTMSPMA (Trimethoxy groups enable rapid, complete hydrolysis in minutes)
Comparator Or BaselineTESPMA (Triethoxy groups require significantly longer induction times)
Quantified DifferenceTrimethoxysilyl hydrolysis is several orders of magnitude faster than triethoxysilyl hydrolysis.
ConditionsAqueous or alcoholic solutions under controlled pH.

Enables manufacturers to drastically reduce formulation induction times, increasing throughput in surface treatment and coating workflows.

Quantitative Copolymerization Reactivity in Acrylic and Styrenic Systems

When incorporating silanes into polymer backbones via free-radical copolymerization, the choice of the polymerizable group is critical. TMSPMA contains a methacrylate group that matches the reactivity of common acrylic and styrenic monomers. In contrast, vinyl-functional silanes like vinyltriethoxysilane (VTES) or vinyltrimethoxysilane (VTMS) exhibit extremely poor reactivity with acrylates. Kinetic evaluations show that the reactivity ratio of vinyl silanes (r1 = 0.044) is two orders of magnitude lower than that of butyl acrylate (r2 = 8.56) [1]. This mismatch causes vinyl silanes to remain largely unreacted, whereas TMSPMA incorporates uniformly into the polymer chain, ensuring high crosslinking efficiency and eliminating residual monomer waste.

Evidence DimensionFree-radical reactivity ratios (r1, r2)
Target Compound DataTMSPMA (Methacrylate group ensures statistical, uniform copolymerization)
Comparator Or BaselineVinyl silanes (e.g., VTES/VTMS) (r1 = 0.044 against acrylates)
Quantified DifferenceMethacrylate silanes avoid the ~200-fold reactivity mismatch seen with vinyl silanes in acrylate copolymerizations.
ConditionsFree-radical emulsion or solution copolymerization.

Prevents compositional drift and expensive monomer waste when manufacturing moisture-curable acrylic adhesives and coatings.

Tensile Strength Enhancement in Particulate Composites

The primary function of TMSPMA in composite manufacturing is to covalently bridge inorganic fillers with organic matrices, preventing interfacial failure. Comparative mechanical testing demonstrates that the addition of TMSPMA upgrades the structural integrity of the final composite. For example, incorporating TMSPMA as a coupling agent in polymer composites yields substantially higher stabilization torque, tensile strength, and elastic modulus compared to unmodified control samples [1]. By converting weak physical filler-matrix interactions into strong covalent siloxane-methacrylate bridges, TMSPMA ensures efficient stress transfer, which is impossible to achieve with non-reactive silanes or uncoupled fillers.

Evidence DimensionComposite tensile strength and elastic modulus
Target Compound DataTMSPMA-coupled composite (Continuous stress-transfer network)
Comparator Or BaselineUnmodified baseline composite (Poor interfacial adhesion)
Quantified DifferenceSignificant enhancement in tensile strength, modulus, and water resistance over uncoupled controls.
ConditionsPolymer matrix reinforced with inorganic or natural fillers.

Crucial for meeting strict mechanical load-bearing specifications in structural plastics, automotive parts, and dental restoratives.

Synthesis of Moisture-Curable Acrylic Latexes

Because of its highly favorable reactivity ratios compared to vinyl silanes, TMSPMA is a highly efficient comonomer for formulating silane-crosslinkable acrylic and styrenic emulsion polymers. It incorporates uniformly into the polymer backbone, allowing the resulting latex to cure into a durable, crosslinked film upon exposure to ambient moisture [1].

High-Performance Dental Restorative Composites

TMSPMA is heavily utilized to treat silica and glass nanoparticles before they are compounded into UV-curable Bis-GMA or urethane dimethacrylate dental resins. The covalent bridge formed by TMSPMA ensures maximum tensile strength and prevents moisture ingress at the filler-matrix interface, which is critical for the longevity of the restoration .

Rapid-Cure Organic-Inorganic Hybrid Coatings

In sol-gel processing, the rapid hydrolysis kinetics of the trimethoxy group make TMSPMA ideal for high-throughput coating lines. It acts as a foundational building block for hybrid scratch-resistant coatings on plastics and metals, where fast induction times and robust adhesion are required .

Physical Description

Liquid
Liquid; [HSDB] Colorless liquid; [MSDSonline]

Color/Form

Liquid

Hydrogen Bond Acceptor Count

5

Exact Mass

248.10800027 Da

Monoisotopic Mass

248.10800027 Da

Boiling Point

190 °C
Boiling point = 80 °C at 1 mm Hg

Flash Point

92 °C (198 °F) (closed cup)

Heavy Atom Count

16

Density

1.045 at 25 °C

LogP

log Kow = 0.75 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irrtating fumes.
Hazardous decomposition products: carbon monoxide, carbon monoxide, carbon dioxide, silicon dioxide.

UNII

JV48X1M2EQ

Related CAS

52004-97-4

GHS Hazard Statements

Aggregated GHS information provided by 632 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 527 of 632 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 105 of 632 companies with hazard statement code(s):;
H315 (91.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (69.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.44 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

2530-85-0
100402-78-6

Metabolism Metabolites

Small quantities of methacrylates may readily be metabolized by saponification into the alcohol and methacrylic acid. The latter may form an acetyl-coenzyme derivative, which then enters the normal lipid metabolism. /Methacrylates/

Methods of Manufacturing

... Methacrylic-functional silanes were introduced as particularly effective modifiers for organic polymers containing carboxyl groups. These are produced almost exclusively by hydrosilylation of allyl methacrylate. ... This reaction leads to the desired 3-methacryloxypropyl group with good selectivity because of the considerably higher reactivity of the allyl group. The most important of these compounds, the trimethoxy compound ... is produced industrially either by direct addition of trimethoxysilane or preferably via the corresponding trichlorosilyl precursor in the presence of radical scavengers.
By the reaction of 3-chloropropyltrimethoxysilane with methacrylic acid.

General Manufacturing Information

Adhesive Manufacturing
Paint and Coating Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Synthetic Rubber Manufacturing
Custom Compounding of Purchased Resins
All Other Chemical Product and Preparation Manufacturing
Plastics Product Manufacturing
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: ACTIVE

Analytic Laboratory Methods

Thin-layer chromatography (TLC) polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Keep away from sources of ignition. Store in a cool, dry place. Store in a tightly closed container. Store protected from moisture. Store under nitrogen.
Use explosion-proof ventilation equipment. Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower. Use adequate ventilation to keep airborne concentrations low.
Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/
Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C Moisture sensitive. Handle and store under inert gas. Heat sensitive.

Dates

Last modified: 08-15-2023

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